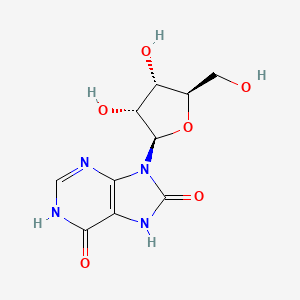

9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-hydroxy-7H-purin-8(9H)-one

Beschreibung

This compound is a purine nucleoside analog featuring a ribose sugar moiety (2R,3R,4S,5R configuration) linked to a modified purine base. The purine core is substituted with a hydroxyl group at position 6 and a ketone at position 8 (6-hydroxy-8-oxo configuration). Its molecular formula is C₁₀H₁₃N₅O₆, with a molecular weight of 299.24 g/mol . It is structurally distinct from canonical nucleosides like guanosine or inosine due to its unique substitution pattern, which may confer specific chemical and biological properties.

Eigenschaften

CAS-Nummer |

63699-77-4 |

|---|---|

Molekularformel |

C10H12N4O6 |

Molekulargewicht |

284.23 g/mol |

IUPAC-Name |

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,7-dihydropurine-6,8-dione |

InChI |

InChI=1S/C10H12N4O6/c15-1-3-5(16)6(17)9(20-3)14-7-4(13-10(14)19)8(18)12-2-11-7/h2-3,5-6,9,15-17H,1H2,(H,13,19)(H,11,12,18)/t3-,5-,6-,9-/m1/s1 |

InChI-Schlüssel |

ZQIXICISNQZUQJ-UUOKFMHZSA-N |

Isomerische SMILES |

C1=NC2=C(C(=O)N1)NC(=O)N2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |

Kanonische SMILES |

C1=NC2=C(C(=O)N1)NC(=O)N2C3C(C(C(O3)CO)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Vorbrüggen-Style Glycosylation

The Vorbrüggen method, a cornerstone in nucleoside synthesis, involves coupling a protected sugar donor with a silylated purine base. For this compound, ribofuranose derivatives are activated as halides or acetates and reacted with 6-hydroxypurine under Lewis acid catalysis (e.g., SnCl₄ or TMSOTf). Key modifications include:

-

Stereochemical control : Use of 2,3,5-tri-O-acetyl-β-D-ribofuranosyl chloride ensures β-anomer formation, critical for biological activity.

-

Protection strategies : Temporary protection of the 6-hydroxy group on the purine with trimethylsilyl (TMS) groups prevents undesired side reactions.

A representative procedure yields the target compound in 45–60% yield , though purification challenges arise due to competing N7-glycosylation.

Gold(I)-Catalyzed N-Glycosylation

Mechanism and Scope

A modern approach employs gold(I) complexes (e.g., JohnPhosAuNTf₂) to catalyze the reaction between glycosyl (Z)-ynenoates and purines. This method offers:

Table 1: Optimization of Gold-Catalyzed Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst loading | 5 mol% | 78% yield |

| Temperature | 60°C | 82% yield |

| Solvent | DCE | Minimal byproducts |

This method achieves 82% yield with >99:1 N9/N7 selectivity, outperforming classical methods.

Mitsunobu-Based Direct Glycosylation

One-Pot Synthesis

Mitsunobu conditions (DIAD, n-Bu₃P) enable direct coupling of unprotected D-ribose with 6-hydroxypurine:

Key Advantages:

-

Atom economy : Eliminates sugar protection, reducing step count.

-

Scalability : Demonstrated for gram-scale synthesis (3.2 g, 68% yield).

Regioselective N9 Functionalization

Azolyl-Directed Glycosylation (Patent US20080207891A1)

This patented method ensures N9 specificity through a three-step sequence:

-

6-Azolylation : Introduce an imidazolyl group at C6 to block undesired glycosylation sites.

-

N9-Glycosylation : React with ribofuranosyl donors under mild conditions (DMF, K₂CO₃).

-

Azolyl displacement : Replace the azolyl group with hydroxide via ammonolysis.

Table 2: Comparative Yields Across Steps

| Step | Yield (%) | Purity (%) |

|---|---|---|

| 6-Azolylation | 92 | 98 |

| N9-Glycosylation | 85 | 95 |

| Azolyl displacement | 90 | 99 |

This approach achieves 69% overall yield with no detectable N7 byproducts.

Enzymatic and Biocatalytic Routes

Transglycosylation with Purine Nucleoside Phosphorylase (PNP)

PNP enzymes catalyze the reversible transfer of ribose from donor nucleosides (e.g., uridine) to 6-hydroxypurine. Optimized conditions include:

-

pH 7.4 buffer : Maximizes enzyme activity.

-

Cofactor recycling : Addition of phosphate enhances turnover.

While yields are moderate (50–55%), this method is eco-friendly and avoids harsh reagents.

Comparative Analysis of Methods

Analyse Chemischer Reaktionen

Arten von Reaktionen

9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-hydroxy-7H-purin-8(9H)-one: unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die in der Verbindung vorhandenen Hydroxylgruppen können oxidiert werden, um Ketone oder Aldehyde zu bilden.

Reduktion: Die Verbindung kann Reduktionsreaktionen eingehen, um aus Ketonen oder Aldehyden Alkohole zu bilden.

Substitution: Die Purinbase kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4) werden häufig verwendet.

Substitution: Reagenzien wie Halogene (Cl2, Br2) und Nukleophile (NH3, OH-) werden für Substitutionsreaktionen verwendet.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation Ketone oder Aldehyde ergeben, während die Reduktion Alkohole erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von This compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme und Rezeptoren binden und deren Aktivität modulieren. Diese Wechselwirkung umfasst häufig Wasserstoffbrückenbindungen und hydrophobe Wechselwirkungen, die die Verbindung im aktiven Zentrum des Zielmoleküls stabilisieren.

Wirkmechanismus

The mechanism of action of 9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-hydroxy-7H-purin-8(9H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the target molecule.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Comparison

Research Implications

Enzyme Inhibition: Its structure may interfere with purine-metabolizing enzymes like xanthine oxidase or adenosine deaminase.

Antiviral/Anticancer Agents: Chloro- or amino-substituted analogs (e.g., ) show promise in drug development.

Oxidative Stress Studies : As an oxidized nucleoside analog, it could serve as a probe for studying DNA damage mechanisms.

Biologische Aktivität

The compound 9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-hydroxy-7H-purin-8(9H)-one , also known by its CAS number 3868-31-3, is notable for its biological activity, particularly in the context of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 299.24 g/mol. The structure features a purine base modified with a tetrahydrofuran moiety, which contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C10H13N5O5 |

| Molecular Weight | 299.24 g/mol |

| CAS Number | 3868-31-3 |

| Hydrogen Bond Donor Count | 6 |

| Hydrogen Bond Acceptor Count | 11 |

Research indicates that this compound exhibits significant biological activities through various mechanisms:

- Inhibition of Methyltransferases : The compound has been shown to selectively inhibit certain methyltransferases, which are crucial in regulating gene expression and cellular processes. For instance, studies have demonstrated its ability to inhibit the activity of Nicotinamide N-Methyltransferase (NNMT), leading to reduced proliferation in cancer cell lines .

- Antiviral Properties : The compound's structural similarity to adenosine analogs suggests potential antiviral activity. It may interfere with viral replication mechanisms, although specific studies are required to elucidate this aspect fully.

- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, which could contribute to protective effects against oxidative stress-related diseases.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Study on NNMT Inhibition : A systematic investigation into the inhibition of NNMT revealed that the compound significantly reduced cell proliferation in HSC-2 human oral cancer cells. The inhibition was dose-dependent, indicating its potential as an anti-cancer agent .

- Adenosine Analog Studies : Research focusing on adenosine analogs highlighted that modifications at the purine ring can enhance selectivity and potency against specific methyltransferases. The compound's unique structure allows for favorable interactions within the enzyme's active site .

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

- Cancer Treatment : Its ability to inhibit methyltransferases positions it as a candidate for cancer therapeutics, particularly in cancers where NNMT is overexpressed.

- Viral Infections : Further exploration into its antiviral properties could lead to novel treatments for viral infections.

- Neuroprotection : The antioxidant properties may offer neuroprotective benefits, warranting investigation in neurodegenerative disease models.

Q & A

Q. How can researchers address gaps in ecological toxicity data for this compound?

- Methodological Answer :

- Microcosm assays : Evaluate biodegradability using OECD 301F (modified Sturm test) with activated sludge.

- Bioaccumulation : Measure logP values (e.g., via shake-flask method) to estimate environmental persistence .

Data Contradiction Analysis

Example : Discrepancies in reported acute oral toxicity (LD) values.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.